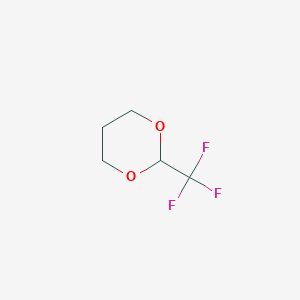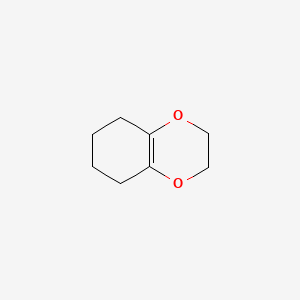![molecular formula C16H13Cl2IO6S B14296445 Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate CAS No. 123222-68-4](/img/structure/B14296445.png)
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorocarbonyl and methylphenyl groups attached to an iodanium ion, and is stabilized by a hydrogen sulfate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate typically involves the reaction of 3-(chlorocarbonyl)-4-methylphenyl iodide with a suitable oxidizing agent in the presence of a hydrogen sulfate source. The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the iodanium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorocarbonyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodanium compounds, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring.
Aplicaciones Científicas De Investigación
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate involves its interaction with molecular targets through its reactive functional groups. The chlorocarbonyl and methylphenyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The iodanium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium chloride
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium bromide
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium nitrate
Uniqueness
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
123222-68-4 |
|---|---|
Fórmula molecular |
C16H13Cl2IO6S |
Peso molecular |
531.1 g/mol |
Nombre IUPAC |
bis(3-carbonochloridoyl-4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C16H12Cl2IO2.H2O4S/c1-9-3-5-11(7-13(9)15(17)20)19-12-6-4-10(2)14(8-12)16(18)21;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
YPHFDBZDRYNBJQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C(=O)Cl)C(=O)Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


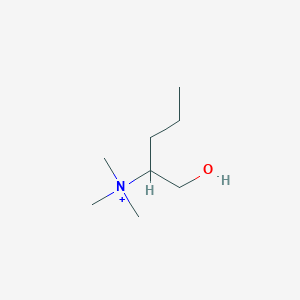
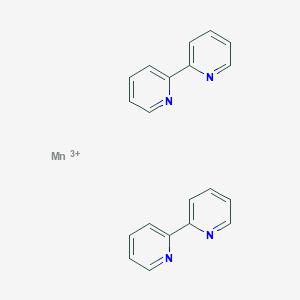
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
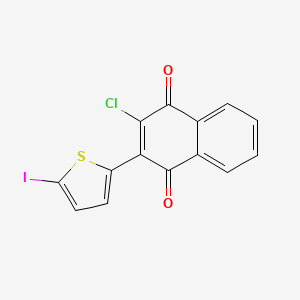
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
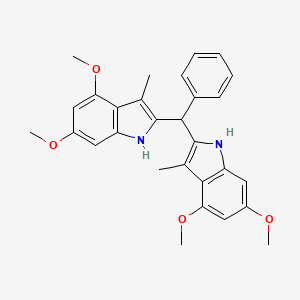
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
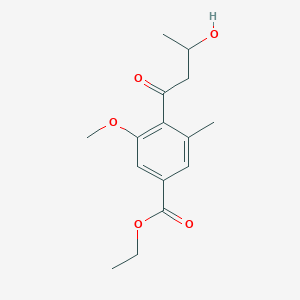
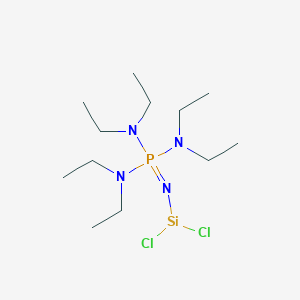
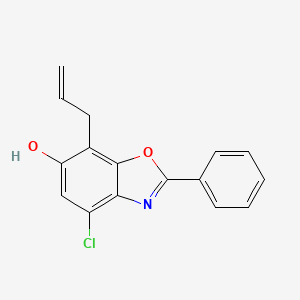
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

